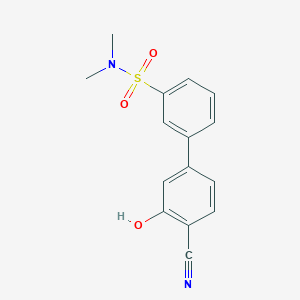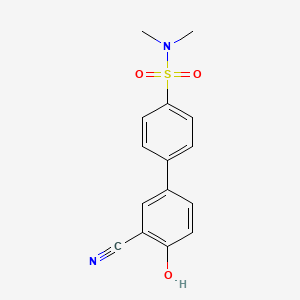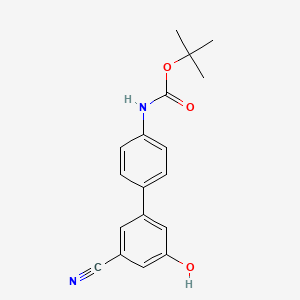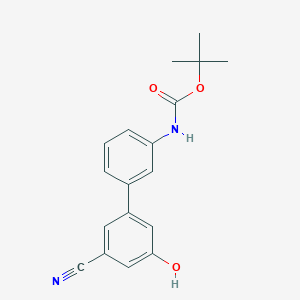![molecular formula C19H18N2O2 B6377334 3-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% CAS No. 1261951-16-9](/img/structure/B6377334.png)
3-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% is an organic compound that is widely used in scientific research applications. It is a white, crystalline solid that is soluble in water and has a molar mass of 250.26 g/mol. It is also known as 3-cyano-4-piperidone or CP, and is a derivative of the piperidine family of compounds.
Aplicaciones Científicas De Investigación
3-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% is a widely used reagent in scientific research applications, particularly in the fields of medicinal chemistry, organic chemistry, and biochemistry. It is used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic molecules. It is also used as a catalyst in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 3-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% is not completely understood. It is believed to act as an acid catalyst in many reactions, and it is also thought to act as a reducing agent in some reactions. Additionally, it may act as a nucleophile in certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% are not well understood. Studies have shown that it may have some antimicrobial and antifungal properties. It may also have some minor effects on the central nervous system, although these effects have not been well studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% in laboratory experiments include its availability, low cost, and ease of use. It is also relatively non-toxic and non-volatile, making it safe to handle in the laboratory. The main limitation of using 3-cyano-4-piperidone is its relatively low solubility in water, which can limit its use in some experiments.
Direcciones Futuras
The potential future directions for research on 3-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% are numerous. Further research could focus on its use as a catalyst in the synthesis of other compounds, its antimicrobial and antifungal properties, and its potential effects on the central nervous system. Additionally, further research could investigate its potential uses in the synthesis of polymers and other materials. Finally, it could be explored as a potential therapeutic agent for a variety of diseases and conditions.
Métodos De Síntesis
3-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% can be synthesized through a variety of methods. The most common method is the reaction of 4-piperidone and hydrogen cyanide in the presence of an acid catalyst. This method yields a 95% pure product. Other methods for synthesizing 3-cyano-4-piperidone are the reaction of 4-piperidone and formaldehyde, and the reaction of 4-piperidone and acrylonitrile.
Propiedades
IUPAC Name |
3-hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c20-13-14-10-17(12-18(22)11-14)15-4-6-16(7-5-15)19(23)21-8-2-1-3-9-21/h4-7,10-12,22H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTSWRPAUJLPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685011 |
Source


|
| Record name | 5-Hydroxy-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol | |
CAS RN |
1261951-16-9 |
Source


|
| Record name | 5-Hydroxy-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377329.png)


![2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377358.png)